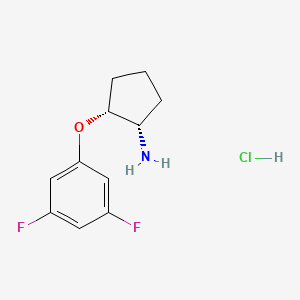
(1S,2R)-2-(3,5-difluorophenoxy)cyclopentan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-2-(3,5-difluorophenoxy)cyclopentan-1-amine hydrochloride, also known as JNJ-63533054, is a novel and selective antagonist of the orexin 2 receptor. Orexins are neuropeptides that play a critical role in the regulation of wakefulness, arousal, and appetite. The orexin 2 receptor is a promising target for the development of drugs to treat sleep disorders and obesity. In
Mécanisme D'action
(1S,2R)-2-(3,5-difluorophenoxy)cyclopentan-1-amine hydrochloride is a selective antagonist of the orexin 2 receptor, which is primarily expressed in the central nervous system. By blocking the activation of this receptor by its endogenous ligands, orexin A and orexin B, this compound reduces the activity of orexin neurons and promotes sleep. The exact mechanism by which this compound reduces food intake and body weight is not fully understood, but it is thought to involve the regulation of energy balance and appetite.
Biochemical and Physiological Effects:
This compound has been shown to promote sleep in animal models, with a longer duration of effect than other orexin receptor antagonists. It has also been shown to reduce food intake and body weight in animal models, without affecting locomotor activity or energy expenditure. In addition, this compound has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (1S,2R)-2-(3,5-difluorophenoxy)cyclopentan-1-amine hydrochloride is its high selectivity for the orexin 2 receptor, which minimizes off-target effects. It also has a long duration of effect, which is useful for studying the role of orexin receptors in sleep and wakefulness regulation. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on (1S,2R)-2-(3,5-difluorophenoxy)cyclopentan-1-amine hydrochloride. One area of interest is the potential use of this compound as a treatment for sleep disorders and obesity in humans. Clinical trials are needed to evaluate the safety and efficacy of this compound in humans. Another area of interest is the role of orexin receptors in other physiological processes, such as pain modulation and addiction. Further research is needed to fully understand the potential therapeutic applications of orexin receptor antagonists.
Méthodes De Synthèse
(1S,2R)-2-(3,5-difluorophenoxy)cyclopentan-1-amine hydrochloride was synthesized by Janssen Research & Development, LLC. The synthesis method involves the reaction of 3,5-difluoroanisole with cyclopentanone in the presence of a base to form the intermediate cyclopentenone. The cyclopentenone is then reacted with (S)-α-methylbenzylamine in the presence of a Lewis acid to form the desired product, (1S,2R)-2-(3,5-difluorophenoxy)cyclopentan-1-amine. The free base is then converted to the hydrochloride salt by treatment with hydrochloric acid.
Applications De Recherche Scientifique
(1S,2R)-2-(3,5-difluorophenoxy)cyclopentan-1-amine hydrochloride has been used in numerous scientific studies to investigate the role of the orexin 2 receptor in sleep and wakefulness regulation, as well as in the regulation of appetite and energy balance. It has been shown to be effective in promoting sleep in animal models and has potential as a treatment for sleep disorders such as insomnia and narcolepsy. It has also been shown to reduce food intake and body weight in animal models, suggesting potential use as an anti-obesity drug.
Propriétés
IUPAC Name |
(1S,2R)-2-(3,5-difluorophenoxy)cyclopentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO.ClH/c12-7-4-8(13)6-9(5-7)15-11-3-1-2-10(11)14;/h4-6,10-11H,1-3,14H2;1H/t10-,11+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFRYGKBOALYAW-VZXYPILPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)OC2=CC(=CC(=C2)F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)OC2=CC(=CC(=C2)F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2461728.png)
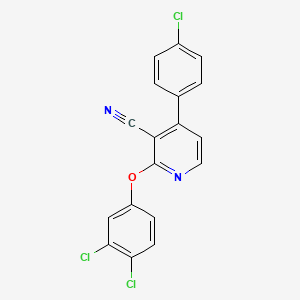
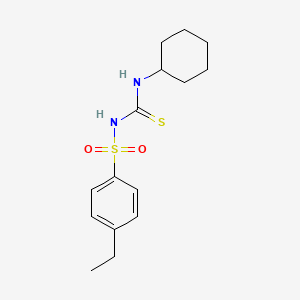
![Ethyl 1-(2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-3-carboxylate hydrochloride](/img/structure/B2461731.png)
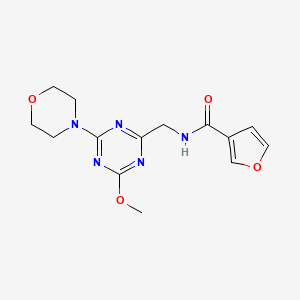
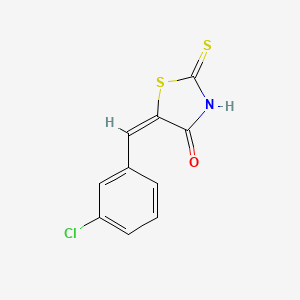
![N-methyl-N-[(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B2461736.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenoxypropanamide](/img/structure/B2461740.png)
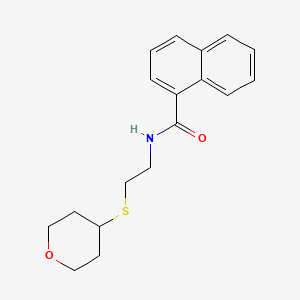
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2461744.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-cyanophenyl)propanamide](/img/structure/B2461745.png)
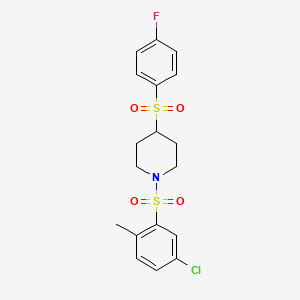
![5-Fluoro-2-[(4-methoxybut-2-yn-1-yl)oxy]benzaldehyde](/img/structure/B2461748.png)
![5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2461749.png)
